![molecular formula C24H22ClNO B594092 JWH 398 8-chloronaphthyl isomer CAS No. 1366067-88-0](/img/structure/B594092.png)
JWH 398 8-chloronaphthyl isomer
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Description
“JWH 398 8-chloronaphthyl isomer” is an analgesic chemical from the naphthoylindole family . It acts as a cannabinoid agonist at both the CB1 and CB2 receptors . It has mild selectivity for CB1 with a Ki of 2.3 nM and 2.8 nM at CB2 . This synthetic chemical compound was identified by the EMCDDA as an ingredient in three separate “herbal incense” products purchased from online shops between February and June 2009 . It was discovered by, and named after, John W. Huffman .
Molecular Structure Analysis
The molecular formula of “JWH 398 8-chloronaphthyl isomer” is C24H22ClNO . Its molecular weight is 375.9 g/mol . The InChI code is InChI=1S/C24H22ClNO/c1-2-3-6-15-26-16-20(18-11-4-5-14-22(18)26)24(27)19-12-7-9-17-10-8-13-21(25)23(17)19/h4-5,7-14,16H,2-3,6,15H2,1H3 . The Canonical SMILES is CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)Cl .
Physical And Chemical Properties Analysis
The physical and chemical properties of “JWH 398 8-chloronaphthyl isomer” include a molecular weight of 375.9 g/mol , a XLogP3-AA of 6.9 , a hydrogen bond donor count of 0 , a hydrogen bond acceptor count of 1 , a rotatable bond count of 6 , an exact mass of 375.1389920 g/mol , a monoisotopic mass of 375.1389920 g/mol , a topological polar surface area of 22 Ų , a heavy atom count of 27 , and a complexity of 509 .
Scientific Research Applications
Synthetic Cannabinoid Research
JWH 398 is categorized as a synthetic cannabinoid . It’s an analytical reference standard used in the study of synthetic cannabinoids. This compound is used in research to understand the effects and interactions of synthetic cannabinoids in the body .
Agonist for CB1 and CB2 Receptors
JWH 398 acts as an agonist at both the central cannabinoid (CB1) and the peripheral cannabinoid (CB2) receptors . It has mild selectivity for CB1 with a Ki of 2.3 nM and 2.8 nM at CB2 . This makes it useful in studying the effects of these receptors in various physiological processes.
Forensic Chemistry & Toxicology
JWH 398 is used in the field of forensic chemistry and toxicology . As a synthetic cannabinoid, it can be detected as an additive in certain substances. Its detection and analysis can help in forensic investigations .
Mass Spectrometry Application
JWH 398 is used in mass spectrometry, a technique used to identify and quantify molecules in simple and complex mixtures . It serves as a reference standard in this application, helping researchers to accurately identify and quantify it in various samples .
Analytical Standards
JWH 398 is used as an analytical standard in biochemical research . Analytical standards are substances with a known amount of a specific compound. They are used in analytical chemistry to ensure the accuracy of measurements .
properties
IUPAC Name |
(8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO/c1-2-3-6-15-26-16-20(18-11-4-5-14-22(18)26)24(27)19-12-7-9-17-10-8-13-21(25)23(17)19/h4-5,7-14,16H,2-3,6,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLCJWHUCAXUOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017322 |
Source
|
Record name | JWH-398 8-Chloronaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 398 8-chloronaphthyl isomer | |
CAS RN |
1366067-88-0 |
Source
|
Record name | JWH-398 8-Chloronaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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